1-Cyclobutyl-2,2,2-trifluoroethan-1-ol

Description

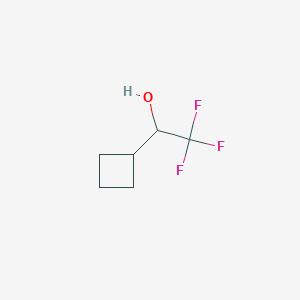

1-Cyclobutyl-2,2,2-trifluoroethan-1-ol is a fluorinated alcohol featuring a cyclobutyl substituent adjacent to a trifluoroethanol moiety. Its molecular formula is C₆H₉F₃O, with a molecular weight of 166.13 g/mol. This compound is structurally characterized by the cyclobutane ring, which introduces steric constraints and influences electronic properties compared to smaller (e.g., cyclopropyl) or aromatic substituents.

Properties

Molecular Formula |

C6H9F3O |

|---|---|

Molecular Weight |

154.13 g/mol |

IUPAC Name |

1-cyclobutyl-2,2,2-trifluoroethanol |

InChI |

InChI=1S/C6H9F3O/c7-6(8,9)5(10)4-2-1-3-4/h4-5,10H,1-3H2 |

InChI Key |

TWHKXEJOKZZYTK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Trifluoromethylation of Cyclobutyl Aldehydes or Ketones

A common route to trifluoroethanols involves the nucleophilic addition of trifluoromethyl anion equivalents to carbonyl compounds. For this compound, the starting material is typically cyclobutanecarboxaldehyde or cyclobutanone.

- Reagents : Trifluoromethyltrimethylsilane (TMS-CF3), also known as the Ruppert-Prakash reagent, is widely used as a trifluoromethyl anion source.

- Procedure : The reaction is conducted in an aprotic solvent such as tetrahydrofuran or dimethylformamide, often in the presence of a fluoride ion catalyst (e.g., tetrabutylammonium fluoride) to activate TMS-CF3.

- Outcome : The trifluoromethyl anion adds to the carbonyl carbon of cyclobutanecarboxaldehyde, yielding this compound after hydrolysis.

This method benefits from mild conditions and good selectivity, with yields typically ranging from 70% to 90% depending on substrate purity and reaction optimization.

Cyclobutyl Ring Formation via [2 + 2] Photocycloaddition Followed by Functionalization

An alternative approach involves constructing the cyclobutyl ring through [2 + 2] photocycloaddition reactions of alkenes, followed by introduction of the trifluoromethylated hydroxyl group.

- Photocycloaddition : Under ultraviolet irradiation, alkenes undergo [2 + 2] cycloaddition to form cyclobutane rings. Copper(I) catalysis or direct photochemical excitation at 254 nm are common methods.

- Subsequent Functionalization : The cyclobutyl ring-containing intermediates are then subjected to trifluoromethylation reactions, often through electrophilic or nucleophilic trifluoromethyl sources, to install the trifluoromethyl group adjacent to a hydroxyl function.

- Advantages : This method allows for stereochemical control of the cyclobutyl ring and access to diverse substitution patterns.

Difluorocarbene-Mediated Cyclopropanation and Ring Expansion

While more common for cyclopropyl derivatives, difluorocarbene chemistry can be adapted for cyclobutyl systems by ring expansion techniques.

- Reagents : Sodium bromodifluoroacetate or triphenylphosphonio difluoroacetate serve as carbene precursors.

- Procedure : Difluorocarbene generated in situ reacts with alkenes to form difluorocyclopropanes, which can then be converted to cyclobutyl derivatives through ring expansion or rearrangement.

- Utility : This method is valuable for introducing fluorinated groups with high regio- and stereoselectivity.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic trifluoromethylation | Cyclobutanecarboxaldehyde or cyclobutanone | Trifluoromethyltrimethylsilane, fluoride catalyst | Aprotic solvent, room temp to mild heating | 70-90% | Mild conditions, straightforward | Requires moisture control, sensitive reagents |

| [2 + 2] Photocycloaddition + functionalization | Alkenes | UV light, Cu(I) catalyst, trifluoromethylating agents | UV irradiation, inert atmosphere | 60-85% | Stereocontrol, versatile | Requires photochemical setup, multi-step |

| Difluorocarbene-mediated cyclopropanation + ring expansion | Alkenes | Sodium bromodifluoroacetate or triphenylphosphonio difluoroacetate | Heating in diglyme or NMP | 65-95% | High selectivity, stable reagents | Multi-step, sensitive intermediates |

Research Results and Analysis

- The nucleophilic trifluoromethylation approach is well-documented for synthesizing trifluoroethanols with various cyclic substituents, including cyclopropyl and cyclobutyl groups. The use of trifluoromethyltrimethylsilane activated by fluoride ions provides a reliable route with good yields and stereochemical integrity.

- Photocycloaddition methods for cyclobutane ring formation are widely studied, with copper(I)-catalyzed photodimerization showing high regio- and stereoselectivity. Subsequent trifluoromethylation steps can be tailored to introduce the trifluoromethyl alcohol moiety.

- Difluorocarbene sources such as sodium bromodifluoroacetate have been demonstrated to be effective and stable reagents for fluorocyclopropanation, which can be adapted for cyclobutyl synthesis via ring transformations. Microwave-assisted conditions have been reported to enhance reaction rates significantly.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

Oxidation: Formation of cyclobutyl trifluoromethyl ketone or cyclobutyl trifluoroacetic acid.

Reduction: Formation of cyclobutyl trifluoromethane.

Substitution: Formation of various substituted cyclobutyl derivatives.

Scientific Research Applications

1-Cyclobutyl-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-2,2,2-trifluoroethan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Table 1: Key Properties of 1-Cyclobutyl-2,2,2-trifluoroethan-1-ol and Analogues

*Predicted based on cyclopropyl analogue.

Key Observations:

- Acidity: All trifluoroethanol derivatives exhibit weak acidity (pKa ~12), making them suitable for mimicking carboxylic acids in drug design .

- Lipophilicity: Cyclobutyl and aryl-substituted derivatives (e.g., 1-(3-Ethoxyphenyl)-2,2,2-trifluoroethan-1-ol) are more lipophilic than unsubstituted 2,2,2-trifluoroethan-1-ol, favoring membrane permeability .

Q & A

Q. Key Considerations :

- Temperature Control : Low temperatures (−78°C to 0°C) minimize side reactions during fluorination.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility and reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization is critical for isolating high-purity products (>95%) .

How does the electronic interplay between the cyclobutyl and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitutions?

Advanced Research Focus

The cyclobutyl ring’s strain and the trifluoromethyl group’s electron-withdrawing effects synergistically modulate reactivity:

- Steric Effects : The cyclobutyl group imposes steric hindrance, favoring nucleophilic attack at the less hindered α-carbon .

- Electronic Effects : The −CF₃ group polarizes the adjacent C−O bond, increasing susceptibility to nucleophilic substitution (e.g., SN2 mechanisms) .

Q. Experimental Validation :

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., cyclobutyl ethanol) to quantify electronic contributions.

- DFT Calculations : Model charge distribution and transition states to predict regioselectivity .

What analytical techniques are most effective for confirming the structure and purity of this compound?

Q. Basic Research Focus

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ (e.g., m/z 198.05 for C₇H₁₀F₃O⁺) .

- X-ray Crystallography : Resolve stereochemistry and confirm cyclobutane ring geometry .

How do substituents on the cyclobutane ring alter the compound’s biological activity in enzyme inhibition studies?

Q. Advanced Research Focus

- Case Study : Analogous compounds (e.g., 1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol) show enhanced binding to cytochrome P450 enzymes due to halogen and methoxy groups improving hydrophobic interactions .

- Structure-Activity Relationship (SAR) :

- Electron-Donating Groups (e.g., −OCH₃) : Increase metabolic stability by reducing oxidative degradation.

- Electron-Withdrawing Groups (e.g., −Br) : Enhance binding affinity to targets like kinases .

Q. Methodology :

- In Vitro Assays : Measure IC₅₀ values against target enzymes using fluorogenic substrates.

- Molecular Docking : Simulate interactions with enzyme active sites (e.g., AutoDock Vina) .

What strategies resolve contradictions in reported reaction outcomes for fluorinated cyclobutanol derivatives?

Advanced Research Focus

Discrepancies in yields or product distributions often arise from:

- Reagent Purity : Trace moisture in CF₃ reagents can hydrolyze intermediates, reducing yields. Use molecular sieves or anhydrous conditions .

- Catalyst Variability : Pd vs. Cu catalysts may favor different pathways (e.g., C−F bond activation vs. cross-coupling).

Q. Resolution Workflow :

Reproduce Reactions : Standardize solvent, temperature, and catalyst loading.

Byproduct Analysis : Use GC-MS or LC-MS to identify competing pathways (e.g., elimination vs. substitution).

Mechanistic Probes : Isotopic labeling (e.g., D₂O quenching) to track proton transfer steps .

Why is this compound particularly valuable in designing fluorinated bioactive probes?

Q. Advanced Research Focus

- Lipophilicity : The −CF₃ group increases logP, enhancing membrane permeability (e.g., blood-brain barrier penetration) .

- Metabolic Stability : Fluorine’s electronegativity resists oxidative metabolism, prolonging half-life in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.